

# UE2343: A Technical Overview of a Brain-Penetrant 11 $\beta$ -HSD1 Inhibitor

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## Compound of Interest

Compound Name: UE2343

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## Abstract

**UE2343**, also known as Xanamem and emestedastat, is a potent and selective inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11 $\beta$ -HSD1, **UE2343** effectively reduces cortisol levels within specific tissues, including the brain. This targeted action has positioned **UE2343** as a therapeutic candidate for neurological and metabolic disorders where excess cortisol is implicated, such as Alzheimer's disease and major depressive disorder. This document provides a comprehensive technical overview of **UE2343**, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic data, and a detailed description of its associated signaling pathway.

## Chemical Structure and Properties

**UE2343** is a novel, orally bioavailable, and brain-penetrant small molecule. Its chemical and physical properties are summarized in the table below.

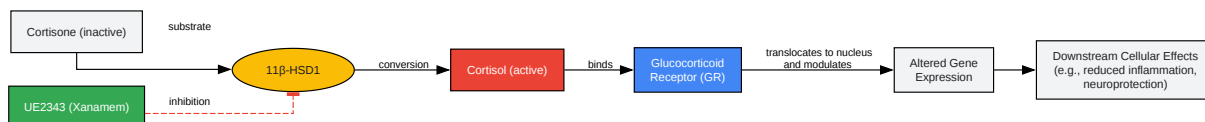
Property	Value	Source
IUPAC Name	[(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone	[1][2]
Synonyms	Xanamem, Emestedastat, UE-2343	[1][2][3]
Molecular Formula	C <sub>19</sub> H <sub>19</sub> N <sub>5</sub> O <sub>2</sub> S	[1]
Molar Mass	381.45 g/mol	[1][2]
CAS Number	1346013-80-6	[1]

## Mechanism of Action and Signaling Pathway

**UE2343**'s primary mechanism of action is the inhibition of the 11 $\beta$ -HSD1 enzyme.[3][4][5] This enzyme is highly expressed in the liver, adipose tissue, and crucially, in the central nervous system, including the hippocampus.[3] 11 $\beta$ -HSD1 catalyzes the conversion of inactive cortisone to physiologically active cortisol, a key glucocorticoid hormone involved in the stress response and regulation of various metabolic and cognitive processes.[3][6]

Elevated levels of cortisol in the brain have been associated with cognitive impairment and the progression of neurodegenerative diseases like Alzheimer's.[3][7] By inhibiting 11 $\beta$ -HSD1, **UE2343** reduces the intracellular production of cortisol in the brain without significantly altering systemic cortisol levels.[4][7] This targeted reduction of brain cortisol is hypothesized to mitigate the detrimental effects of glucocorticoid excess on neuronal function, potentially improving cognitive outcomes.[7]

The signaling pathway influenced by **UE2343** is depicted in the following diagram:



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**UE2343** inhibits 11β-HSD1, blocking cortisol production.

## Pharmacological Properties

### Pharmacokinetics

Clinical studies in healthy human subjects have characterized the pharmacokinetic profile of **UE2343**.

Parameter	Value	Condition	Source
Terminal Half-life ( $t_{1/2}$ )	10 - 14 hours	Multiple doses	[4][5][7][8]
Time to Maximum Plasma Concentration ( $T_{max}$ )	3.5 - 4 hours	Single oral dose	[7]
Brain Penetration	Concentrations in CSF were 33% of free plasma levels	Following multiple doses	[4][5][7][8]
Peak CSF Concentration	9-fold greater than the UE2343 $IC_{50}$	Following multiple doses	[4][5][8]
Mean CSF Concentration	69.8 ng/mL (range: 41.2 to 99.9 ng/mL)	35 mg twice daily for 4 days	[3]

### Pharmacodynamics

The pharmacodynamic effects of **UE2343** have been assessed through biomarkers of 11β-HSD1 inhibition.

Parameter	Observation	Dose	Source
Urinary Tetrahydrocortisols/Tetrahydrocortisone Ratio	Reduced, indicating maximal 11 $\beta$ -HSD1 inhibition in the liver	10 mg and above	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Plasma Adrenocorticotrophic Hormone (ACTH)	Elevated (marker of systemic enzyme inhibition)	10 mg and above	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Plasma Cortisol	Unchanged	10 mg and above	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>

## Experimental Protocols

The following provides a summary of the methodologies employed in the key clinical studies of **UE2343**.

### Single and Multiple Ascending Dose Studies

Objective: To determine the safety, pharmacokinetic, and pharmacodynamic characteristics of **UE2343** in healthy human subjects.[\[4\]](#)[\[5\]](#)[\[8\]](#)

Methodology:

- Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies.[\[3\]](#)[\[4\]](#)
- Participants: Healthy male and female subjects.[\[7\]](#)
- Single Ascending Dose Cohorts: 2, 5, 10, 18, 25, and 35 mg of **UE2343** administered orally. [\[3\]](#)
- Multiple Ascending Dose Cohorts: 10, 20, and 35 mg of **UE2343** or placebo administered twice daily for 9.5 days.[\[3\]](#)[\[7\]](#)
- Pharmacokinetic Sampling: Plasma samples were collected at predetermined time points to measure **UE2343** concentrations.[\[7\]](#)

- Pharmacodynamic Assessments: Urinary tetrahydrocortisols/tetrahydrocortisone ratio and plasma ACTH levels were measured.[\[4\]](#)[\[7\]](#)

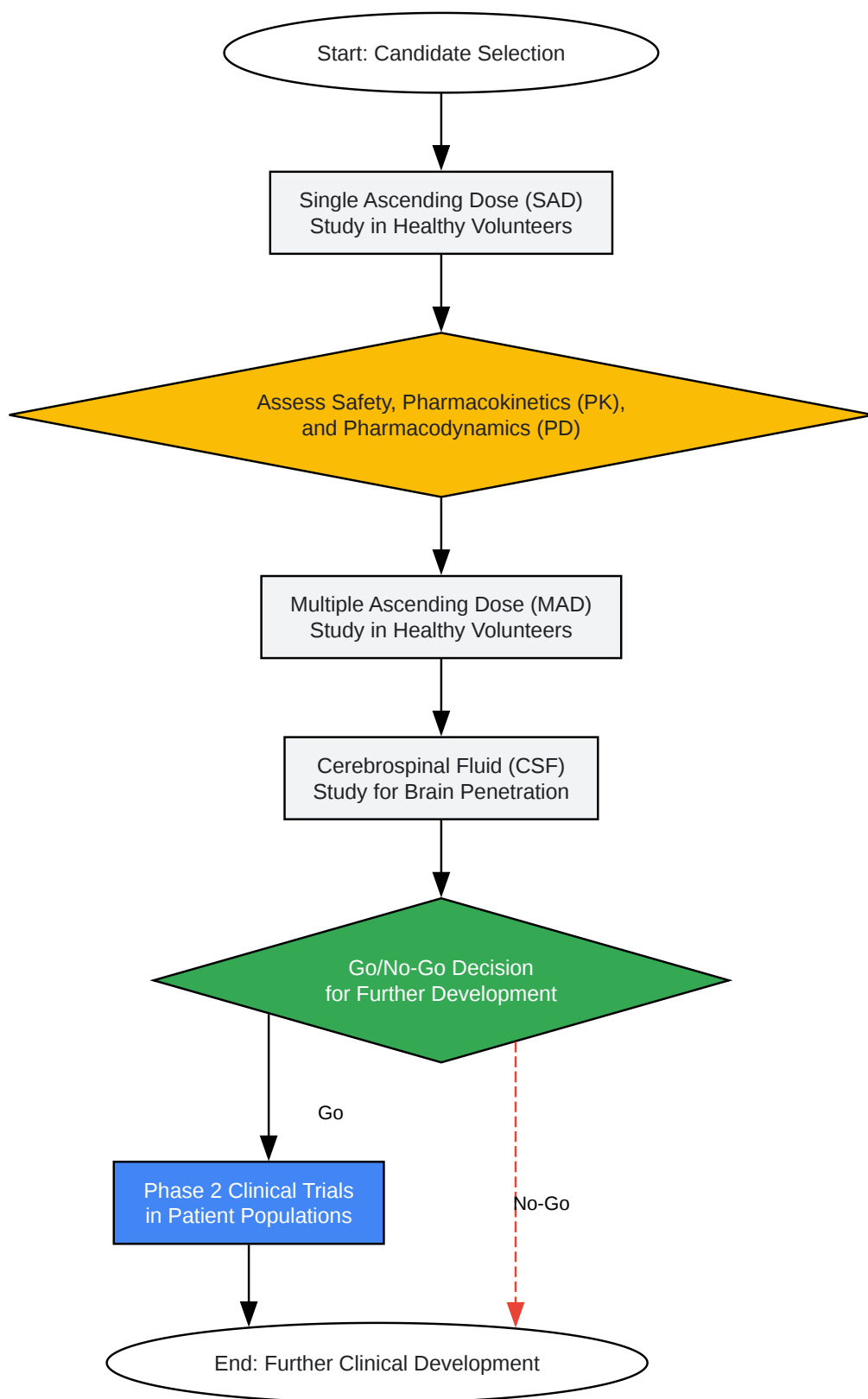
## Cerebrospinal Fluid (CSF) Study

Objective: To confirm the brain penetration of **UE2343**.[\[3\]](#)

Methodology:

- Participants: Healthy male subjects.[\[7\]](#)
- Dosing Regimen: 35 mg of **UE2343** administered twice daily for 4 days.[\[3\]](#)[\[7\]](#)
- CSF and Plasma Sampling: A single CSF sample was collected 5 hours post-final dose, corresponding to the plasma  $T_{max}$ . Plasma pharmacokinetic samples were also taken.[\[7\]](#)
- Analysis: **UE2343** concentrations in both CSF and plasma were determined.[\[3\]](#)

The workflow for the clinical evaluation of **UE2343** is illustrated below:



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Clinical development workflow for **UE2343**.

## Conclusion

**UE2343** is a well-characterized, brain-penetrant inhibitor of 11 $\beta$ -HSD1 with a favorable pharmacokinetic and pharmacodynamic profile in early clinical studies. Its ability to selectively reduce cortisol levels in the brain without altering systemic concentrations makes it a promising therapeutic agent for a range of neurological and metabolic disorders. The data presented in this technical guide provide a solid foundation for further research and development of **UE2343**.

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